FD & C Yellow no. 5

説明

Discovery and Development History

Tartrazine, a synthetic lemon-yellow azo dye, was first synthesized in 1884 by Swiss chemist Johann Heinrich Ziegler at Bindschedler'sche Fabrik für Chemische Industrie in Basel. Ziegler’s work, published in 1887, detailed the compound’s synthesis via diazotization and coupling reactions, establishing its foundational production methodology. By the 1890s, tartrazine transitioned from textile dyeing to food coloring, driven by its stability and vibrant hue. The German chemical company BASF patented the production process in 1885 (DRP 34294), catalyzing industrial-scale manufacturing. Early applications emphasized its utility in fabric dyeing, but its water solubility and colorfastness soon attracted food and pharmaceutical industries.

Nomenclature and Classification Systems

Tartrazine is identified by multiple systematic and regulatory designations:

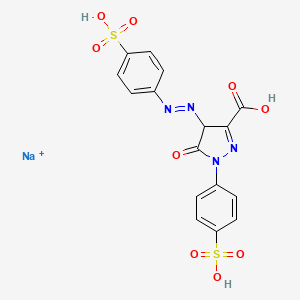

- IUPAC Name : Trisodium 5-hydroxy-1-(4-sulfonatophenyl)-4-[(E)-(4-sulfonatophenyl)diazenyl]-1H-pyrazole-3-carboxylate.

- Regulatory Codes : FD&C Yellow 5 (U.S. Food, Drug, and Cosmetic Act), E102 (European Union), and CI 19140 (Color Index).

- Chemical Abstracts Service (CAS) Number : 1934-21-0.

Classified as a monoazo dye , tartrazine belongs to the azo compound family, characterized by the presence of the -N=N- functional group. Its classification under the Color Index system as Acid Yellow 23 reflects its anionic properties and suitability for acidic dyeing processes.

Historical Evolution of Industrial Applications

Tartrazine’s industrial applications have diversified significantly since its inception:

- Late 19th Century : Primarily used for dyeing wool and silk.

- Early 20th Century : Adopted by the food industry for coloring candies, beverages, and processed foods.

- Mid-20th Century : Expanded into cosmetics (lipsticks, shampoos) and pharmaceuticals (tablet coatings).

- 21st Century : Utilized in optical imaging research due to its near-UV absorption properties.

A notable shift occurred in the 2020s, when researchers at Stanford University demonstrated tartrazine’s ability to render biological tissues transparent for noninvasive imaging, leveraging its absorption spectrum (300–500 nm). This innovation marked its entry into biomedical engineering, diverging from traditional roles.

Chronology of Tartrazine Research Advancements

Key milestones in tartrazine research include:

- 1884–1887 : Synthesis and structural elucidation by Ziegler.

- 1930s : Development of spectrophotometric methods for quantifying tartrazine in food matrices.

- 1980s : Adoption of high-performance liquid chromatography (HPLC) for precise analysis, enabling separation from co-occurring dyes like sunset yellow.

- 2020s :

- 2022 : Validation of a robust HPLC/UV-Vis protocol for simultaneous detection of tartrazine and sunset yellow in soft drinks, achieving limits of quantification as low as 1.0 µg/mL.

- 2024 :

- Discovery of tartrazine’s optical clearing potential in biological tissues, enabling deep-tissue imaging in ex vivo porcine eyes via optical coherence tomography (OCT).

- Theoretical modeling of its refractive index modulation using Kramers-Kronig relations, explaining its transparency-inducing mechanism in scattering media.

特性

Key on ui mechanism of action |

... Blocking studies showed that tartrazine contraction was inhibited by atropine alone but not by any other blocking agent tested, implying that tartrazine acts either directly or indirectly upon the muscarinic acetylcholine receptor associated with parasympathetic innervation. The ability of selected food colors to interact with isolated guinea-pig ileum was investigated using a gut bath system. Studies revealed that guinea-pig ileum was specifically sensitive to tartrazine. Intestinal contraction occurred dose-dependently down to a minimum effective dose of 10 uM. ...Studies investigating the biological activity of structural analogues of tartrazine revealed the ability to initiate intestinal contraction was associated with the presence of the carboxylic acid residue at the R1 position of the pyrazole ring. Blocking studies showed that tartrazine contraction was inhibited by atropine alone but not by any other blocking agent tested, implying that tartrazine acts either directly or indirectly upon the muscarinic acetylcholine receptor associated with parasympathetic innervation. |

|---|---|

CAS番号 |

1934-21-0 |

分子式 |

C16H12N4NaO9S2+ |

分子量 |

491.4 g/mol |

IUPAC名 |

sodium 5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C16H12N4O9S2.Na/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);/q;+1 |

InChIキー |

KVMUSGMZFRRCAS-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)O.[Na+] |

外観 |

Orange to yellow solid powder |

Color/Form |

Bright orange-yellow powder |

melting_point |

greater than 572 °F (NTP, 1992) |

物理的記述 |

C.i. pigment yellow 100 is a yellow to greenish-yellow powder. (NTP, 1992) Water or Solvent Wet Solid Dry Powder; NKRA Bright orange-yellow solid; [Merck Index] Hygroscopic; [HSDB] Orange powder; [MSDSonline] |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

34175-08-1 (parent) 74920-66-4 (barium salt) 84681-80-1 (barium salt (2:3)) |

賞味期限 |

>2 years if stored properly |

溶解性 |

less than 1 mg/mL at 70 °F (NTP, 1992) In water, 20.0 g/100 mL at 25 °C (2.0X10+5 mg/L) In glycerol, 18.0 g/100 mL at 25 °C; in propylene glycol, 7.0 g/100 mL at 25 °C In ethanol, 0.8 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL Soluble in concentrated sulfuric acid |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Barium, Tartrazine FD and C Yellow No. 5 Tartrazine Tartrazine Barium Tartrazine Barium (2:3) |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Tartrazine is synthesized from 4-amino-benzenesulphonic acid, which is diazotized using hydrochloric acid and sodium nitrite. The resulting diazo compound is then coupled with 4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid or its methyl or ethyl ester .

Industrial Production Methods: The industrial production of tartrazine involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as filtration, drying, and purification to obtain the final product .

化学反応の分析

Types of Reactions: Tartrazine undergoes various chemical reactions, including:

Oxidation: Tartrazine can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The azo group in tartrazine can be reduced to form amines.

Substitution: Tartrazine can undergo substitution reactions, particularly at the sulfonate groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Substitution reactions typically involve nucleophiles like hydroxide ions or amines.

Major Products Formed:

Oxidation: Various oxidized derivatives of tartrazine.

Reduction: Aromatic amines.

Substitution: Substituted tartrazine derivatives with different functional groups.

科学的研究の応用

Tartrazine has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in chromatographic analysis.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for its potential effects on enzymatic activities and interactions with proteins.

Industry: Widely used as a colorant in food, pharmaceuticals, and cosmetics.

作用機序

類似化合物との比較

Comparison with Similar Compounds

Tartrazine is structurally and functionally compared to other azo dyes (e.g., Sunset Yellow, Amaranth) and synthetic pigments. Key distinctions lie in molecular weight, adsorption kinetics, detection sensitivity, and toxicity profiles.

Structural and Physicochemical Properties

- Molecular Weight and Polarity: Tartrazine (534.36 g/mol, topological polar surface area: 229 Ų) differs significantly from smaller monoazo dyes like Acid Orange 7 (350.3 g/mol, 93.5 Ų), influencing adsorption efficiency and catalytic degradation pathways .

- Thermal Stability: Tartrazine remains stable up to 200°C in air and 300°C in argon, outperforming some natural pigments (e.g., curcumin) but showing lower thermal resistance than inorganic colorants .

Adsorption and Removal Efficiency

Tartrazine’s removal from aqueous solutions varies with pH, adsorbent type, and contact time:

| Adsorbent | Optimal pH | Removal Efficiency | Reference |

|---|---|---|---|

| MWCNT-COOH/Fe₃O₄/NiO | 3 | ~20% | |

| Fe SA-MOF@CNF | 6.2–9.6 | 85–95% | |

| Chitosan | 3–4 | 60–75% |

- pH Sensitivity : Adsorption peaks at acidic pH (3–4) due to protonation of sulfonate groups, but efficiency drops at pH >9.6 due to hydrogen bond disruption .

- Kinetics : Fe SA-MOF@CNF achieves equilibrium in 30 minutes, whereas MWCNT composites require longer contact times (>60 minutes) .

Detection Methods and Selectivity

Tartrazine is often detected alongside structurally similar dyes (e.g., Sunset Yellow, Ponceau 4R). Advanced sensors like TiO₂–ErGO–GCE exhibit superior selectivity:

- Anti-Interference Performance: No signal overlap with 100-fold excess glucose, benzoic acid, or 10-fold excess Sunset Yellow and Amaranth .

- Detection Limits: Immunoassays achieve ultrasensitive detection (LOD: 0.014 ng/mL), outperforming voltammetric sensors (LOD: 10⁻⁵ mol/L) .

Key Research Findings and Contradictions

Adsorbent Performance : Fe SA-MOF@CNF achieves 95% removal efficiency, but scalability challenges persist compared to cost-effective chitosan .

Degradation Byproducts : Catalytic oxidation of Tartrazine yields formic and maleic acids, whereas Sunset Yellow degradation produces more persistent intermediates .

Data Tables

Table 1: Structural Comparison of Tartrazine and Similar Dyes

| Compound | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Key Functional Groups |

|---|---|---|---|

| Tartrazine | 534.36 | 229 | Sulfonate, carboxylate, azo |

| Sunset Yellow | 452.37 | 210 | Sulfonate, hydroxyl, azo |

| Amaranth | 604.47 | 245 | Sulfonate, naphthol, azo |

Table 2: Toxicity Profiles

| Parameter | Tartrazine | Sunset Yellow | Amaranth |

|---|---|---|---|

| Genotoxicity (EC₅₀) | 0.1 mM | 0.5 mM | 0.3 mM |

| Neurotoxicity (LOAEL) | 50 mg/kg (mice) | 100 mg/kg (mice) | 75 mg/kg (mice) |

| Adsorption Efficiency | 95% (Fe SA-MOF@CNF) | 85% (activated carbon) | 78% (chitosan) |

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for detecting tartrazine in complex matrices like food or biological samples?

- Answer : Spectrophotometric methods, such as UV-vis absorption at specific wavelengths (e.g., 430 nm and 480 nm), are foundational for distinguishing tartrazine from other dyes like Allura Red AC . Advanced techniques include surface-enhanced Raman spectroscopy (SERS) using Ag nanowires for sensitivity (detection limit: 20.38 ng/cm²) and electrochemical sensors with graphene/poly(L-phenylalanine)-modified electrodes (LOD: 1.54 µM) . Capillary electrophoresis and immunoassays are also viable but require optimization for matrix interference .

Q. How are toxicity thresholds for tartrazine established in preclinical studies?

- Answer : Toxicity studies typically use dose-response experiments in rodent models, monitoring biomarkers like oxidative stress (e.g., malondialdehyde levels), organ function (liver/kidney histopathology), and genotoxicity (comet assay for DNA damage). For example, Khayyat et al. (2017) administered tartrazine at varying doses to rats and analyzed hepatic/renal biomarkers and leukocyte DNA integrity . Regulatory thresholds (e.g., EFSA's ADI of 7.5 mg/kg) are derived from no-observed-adverse-effect levels (NOAEL) in such studies .

Q. What are standard protocols for preparing tartrazine solutions in laboratory settings?

- Answer : Serial dilutions are performed using precise pipetting techniques (e.g., 5-fold dilution steps with 80 µL diluent and 20 µL stock solution) to avoid volumetric errors. Stability testing under varying pH and temperature conditions is critical, as tartrazine degrades in acidic/alkaline environments .

Advanced Research Questions

Q. How can factorial design optimize photocatalytic degradation of tartrazine?

- Answer : A 2⁴-factorial design evaluates variables like catalyst aspect ratio (e.g., ZnO nanorods), loading, pH, and H₂O₂ concentration. Response surface methodology (RSM) identifies synergistic effects; for instance, higher ZnO aspect ratios and acidic pH enhance degradation efficiency. Statistical validation via ANOVA ensures model robustness .

Q. What mechanisms underlie tartrazine-protein interactions, and how are they characterized?

- Answer : Multi-spectroscopic methods (fluorescence quenching, CD, UV-vis) and molecular docking reveal binding dynamics. For example, tartrazine quenches lipase fluorescence via hydrophobic interactions (ΔH < 0, ΔS > 0) and alters its active site conformation, affecting enzymatic activity. Similar interactions with serum albumin (HSA/BSA) suggest potential toxicity at the protein level .

Q. How can contradictions in tartrazine toxicity data be resolved?

- Answer : Systematic reviews (e.g., Stevenson et al.) highlight flawed experimental designs in early studies, such as inadequate blinding or unstable subject cohorts. Modern meta-analyses apply PRISMA guidelines to exclude biased data, focusing on double-blind challenges and rigorous statistical power . Replicating studies with standardized protocols (e.g., OECD guidelines) minimizes variability .

Q. What computational tools predict tartrazine degradation pathways in environmental systems?

- Answer : Density functional theory (DFT) models simulate azo bond cleavage and intermediate formation during oxidation. Coupled with HPLC-MS, these tools identify byproducts like 4-phenolsulfonic acid in Fe-TAML/H₂O₂ systems. Toxicity assays (e.g., Microtox®) validate biodegradability of degradation products .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。